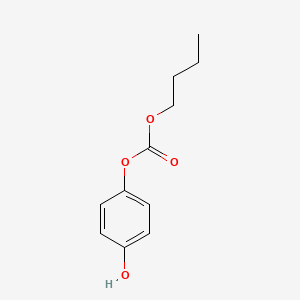![molecular formula C17H36N2O5 B14429896 N,N,N',N'-Tetrakis{[(propan-2-yl)oxy]methyl}urea CAS No. 78535-52-1](/img/structure/B14429896.png)
N,N,N',N'-Tetrakis{[(propan-2-yl)oxy]methyl}urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N’,N’-Tetrakis{[(propan-2-yl)oxy]methyl}urea is a chemical compound known for its unique structure and versatile applications. It is characterized by the presence of four isopropyl groups attached to a urea core, making it a valuable compound in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetrakis{[(propan-2-yl)oxy]methyl}urea typically involves the reaction of urea with isopropyl alcohol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reactants: Urea and isopropyl alcohol.
Catalyst: Acidic or basic catalyst to facilitate the reaction.
Conditions: Controlled temperature (usually around 60-80°C) and pressure.
Industrial Production Methods
In industrial settings, the production of N,N,N’,N’-Tetrakis{[(propan-2-yl)oxy]methyl}urea is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields. The process involves:
Continuous Flow Reactors: Ensuring consistent mixing and reaction conditions.
Purification: Using distillation or crystallization to obtain pure product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N’,N’-Tetrakis{[(propan-2-yl)oxy]methyl}urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The isopropyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N,N,N’,N’-Tetrakis{[(propan-2-yl)oxy]methyl}urea has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and coatings.
Wirkmechanismus
The mechanism of action of N,N,N’,N’-Tetrakis{[(propan-2-yl)oxy]methyl}urea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and van der Waals interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The pathways involved include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding.
Protein Interactions: Modulating protein-protein interactions through non-covalent bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine: Known for its use as a chelating agent and in the production of polyurethane coatings.
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: Used in metal extraction and catalysis.
Uniqueness
N,N,N’,N’-Tetrakis{[(propan-2-yl)oxy]methyl}urea is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Eigenschaften
CAS-Nummer |
78535-52-1 |
|---|---|
Molekularformel |
C17H36N2O5 |
Molekulargewicht |
348.5 g/mol |
IUPAC-Name |
1,1,3,3-tetrakis(propan-2-yloxymethyl)urea |
InChI |
InChI=1S/C17H36N2O5/c1-13(2)21-9-18(10-22-14(3)4)17(20)19(11-23-15(5)6)12-24-16(7)8/h13-16H,9-12H2,1-8H3 |
InChI-Schlüssel |
LSSKGIDMXSHQDY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OCN(COC(C)C)C(=O)N(COC(C)C)COC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


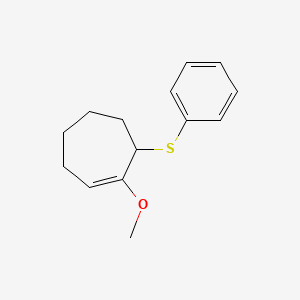
![2-(2-Methylphenyl)-N-[2-(3-methylphenyl)propan-2-yl]acetamide](/img/structure/B14429822.png)

![1,4-Bis(heptyloxy)-6H-indolo[2,3-b]quinoxaline](/img/structure/B14429848.png)
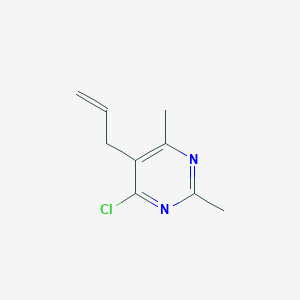
![1h-[1,4]Diazepino[1,7-a]benzimidazole](/img/structure/B14429861.png)


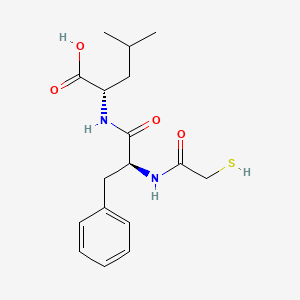
![Benzene, [(1,1-dimethyl-2-phenylethyl)thio]-](/img/structure/B14429881.png)

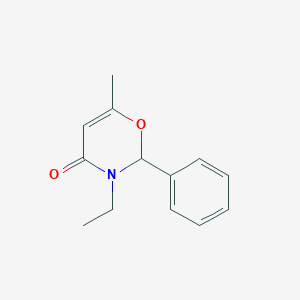
![Diethyl [1-(methylsulfanyl)ethenyl]phosphonate](/img/structure/B14429901.png)
